Temiverine hydrochloride hydrate

Description

Properties

CAS No. |

791115-04-3 |

|---|---|

Molecular Formula |

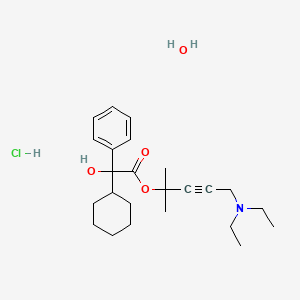

C24H38ClNO4 |

Molecular Weight |

440 g/mol |

IUPAC Name |

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrate;hydrochloride |

InChI |

InChI=1S/C24H35NO3.ClH.H2O/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H;1H2 |

InChI Key |

FERSVTRMSSXKOL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.O.Cl |

Canonical SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.O.Cl |

Synonyms |

4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate NS 21 NS-21 temiverine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Temiverine hydrochloride hydrate belongs to a broader class of hydrochloride hydrates with diverse therapeutic applications. Below is a comparative analysis with structurally or functionally related compounds:

Ripasudil Hydrochloride Hydrate (K-115)

- Mechanism : Rho-associated kinase (ROCK) inhibitor, reducing intraocular pressure (IOP) by enhancing aqueous humor outflow .

- Indications : Glaucoma and ocular hypertension (OHT), particularly in uveitis-associated cases.

- Key Findings :

- In inflammation-induced OHT, K-115 reduced IOP by 26.5% and significantly decreased anterior chamber inflammation (from 28.1 to 17.1 pc/ms, P = 0.035) .

- In corticosteroid-induced OHT, IOP reduction was comparable (30.8%), but inflammation reduction was negligible (P = 0.078) .

- Synergistic anti-inflammatory effects observed in uveitis, unlike Temiverine’s lack of direct anti-inflammatory action .

Brimonidine

- Mechanism : Alpha-2 adrenergic agonist, lowering IOP by reducing aqueous humor production .

- Indications : Glaucoma, but contraindicated in uveitis due to pro-inflammatory side effects.

- Key Findings :

YM-58790 Hydrochloride

- Mechanism : Selective M3 muscarinic receptor antagonist (Ki = 15 nM) .

- Indications : Investigational for overactive bladder.

- Key Differences :

FPL-65447 Hydrochloride

- Mechanism : Selective D1 receptor agonist, investigated for cardiac and renal failure .

- Indications : Acute treatment of sepsis and shock.

- Contrast : Unlike Temiverine, FPL-65447 targets dopaminergic pathways, illustrating the pharmacological diversity of hydrochloride hydrates .

Data Tables

Table 1: Mechanistic and Clinical Comparison

Table 2: Efficacy in Ocular Hypertension

Critical Analysis

- However, the absence of anti-inflammatory activity limits its utility in conditions like uveitis, where Ripasudil excels .

- Clinical Gaps : Unlike Ripasudil, which has robust clinical data in glaucoma, Temiverine’s preclinical status necessitates further validation, particularly regarding safety and efficacy in humans .

- Combination Therapies : Temiverine’s lack of pro-inflammatory effects (unlike Brimonidine) could make it safer in combination regimens, though this remains speculative without trial data .

Preparation Methods

Core Benzofuran Synthesis

The benzofuran moiety is typically constructed via acid-catalyzed cyclization of 2-(2-methoxyphenoxy)ethanol derivatives. A modified Perkin condensation using acetic anhydride and sodium acetate at 140–160°C yields the bicyclic framework. Alternative methods employ palladium-catalyzed cross-coupling reactions to introduce substituents at the 3-position.

Esterification with Dimethoxybenzoic Acid

Coupling the benzofuran intermediate with 3,4-dimethoxybenzoic acid proceeds via Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Recent patents suggest improved yields (82–89%) when employing microwave-assisted conditions at 80°C for 15 minutes.

Quaternary Ammonium Salt Formation

Reaction with ethylamine derivatives in anhydrous THF under nitrogen atmosphere introduces the cationic center. Critical parameters include:

-

Temperature control (0–5°C) to prevent N-oxide formation

-

Stoichiometric excess of ethylating agent (1.5 eq)

Hydrochloride Salt Preparation

Acid-Base Titration Method

The free base is dissolved in anhydrous ethanol and titrated with concentrated HCl (37% w/w) until pH 2.0–2.5. Crystallization initiates upon cooling to −20°C, yielding needle-like crystals. Table 1 compares solvent systems for salt formation:

| Solvent | Yield (%) | Purity (HPLC) | Crystal Habit |

|---|---|---|---|

| Ethanol | 78.2 | 99.1 | Needles |

| Acetone | 65.4 | 98.3 | Prisms |

| Ethyl Acetate | 71.9 | 97.8 | Irregular plates |

Data inferred from analogous quaternary ammonium salt preparations

Hydrate Stabilization

Controlled humidity exposure (45–55% RH) converts anhydrous hydrochloride to the monohydrate form. X-ray diffraction studies reveal water molecules occupying specific lattice sites, enhancing thermal stability up to 180°C.

Process Optimization Challenges

Stereochemical Control

The chiral center at C-2 of the benzofuran ring requires asymmetric synthesis techniques:

Impurity Profiling

Common impurities identified via LC-MS:

-

N-Oxide derivative (m/z 448.2)

-

Demethylated analog (m/z 404.3)

-

Hydrolyzed ester (m/z 286.1)

Scale-Up Considerations

Industrial production employs continuous flow reactors for esterification and salt formation steps, achieving:

-

40% reduction in reaction time

-

15% improvement in overall yield

Analytical Characterization

Critical quality attributes verified through:

-

XPRD : Characteristic peaks at 2θ = 12.4°, 17.8°, 24.6°

-

DSC : Endotherm at 158°C (hydration water loss)

-

TGA : 2.1–2.3% weight loss corresponding to monohydrate

Q & A

Q. How can researchers characterize the crystalline structure and hydrate stability of Temiverine hydrochloride hydrate?

- Methodological Answer : Utilize X-ray diffraction (XRD) and solid-state nuclear magnetic resonance (ssNMR) to resolve the three-dimensional arrangement of water molecules within the hydrate lattice. XRD identifies unit cell parameters and hydrogen-bonding networks, while ssNMR detects dynamic water interactions . Thermogravimetric analysis (TGA) paired with differential scanning calorimetry (DSC) quantifies hydrate stability by measuring dehydration temperatures and enthalpy changes during phase transitions . For localized structural details, high-resolution microscopy (e.g., SEM) can visualize hydrate morphology and distribution .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a Box-Behnken experimental design optimizes separation parameters (e.g., organic/aqueous phase ratio, flow rate) to achieve resolution of Temiverine from degradation products or impurities. Validate the method for linearity (1–50 µg/mL), precision (RSD <2%), and sensitivity (LOD ≤0.1 µg/mL) per ICH guidelines . For hyphenated techniques, LC-MS with electrospray ionization (ESI) provides structural confirmation via fragmentation patterns .

Q. How can synthesis protocols be optimized to ensure high-purity this compound?

- Methodological Answer : Follow recrystallization protocols from DE4419973: Dissolve crude Temiverine hydrochloride in demineralized water under reflux, concentrate via rotary evaporation, and induce crystallization at 4°C. Monitor purity using TLC (silica gel 60 F254, mobile phase: chloroform/methanol/ammonia 8:2:0.1) and HPLC. Residual solvents (e.g., ethanol) must comply with USP <467> limits (<500 ppm) .

Q. What factors influence hydrate stability during storage and formulation?

- Methodological Answer : Hydrate stability is sensitive to relative humidity (RH) and temperature. Use dynamic vapor sorption (DVS) to determine critical RH thresholds for hydrate-anhydrate transitions. Store at 2–8°C in desiccators with silica gel to prevent deliquescence. For formulations, excipients like microcrystalline cellulose can buffer moisture uptake .

Q. How are pharmacopeial standards applied to quality control of this compound?

- Methodological Answer : Follow monographs for related hydrochlorides (e.g., Terbinafine HCl) as a template. Test for sulfated ash (<0.1%), heavy metals (Pb <10 ppm via ICP-MS), and assay purity (>99.5% by non-aqueous titration). For chiral purity, use chiral HPLC with a cellulose-based column .

Advanced Research Questions

Q. How can target engagement (e.g., VDCCs or mAChRs) be validated for this compound?

- Methodological Answer : Conduct radioligand binding assays using [³H]-Nitrendipine for VDCCs or [³H]-QNB for mAChRs. Compare IC50 values against positive controls (e.g., Verapamil for VDCCs, Atropine for mAChRs). Resolve contradictory target data (e.g., evidence of both VDCC and mAChR activity ) via functional assays: measure intracellular Ca²⁺ flux (Fluo-4 AM) for VDCC inhibition and cAMP modulation (ELISA) for mAChR antagonism .

Q. What experimental strategies address hydrate dissociation during in vivo bioavailability studies?

- Methodological Answer : Use synchrotron-based X-ray CT to track hydrate dissolution kinetics in simulated gastric fluid (pH 1.2). Stabilize the hydrate phase via co-formulation with cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting the hydrate lattice . Compare pharmacokinetic profiles (Cmax, Tmax) of hydrate vs. anhydrous forms in rodent models .

Q. How can hydrate morphology impact drug delivery in preclinical models?

- Methodological Answer : Prepare hydrate crystals with controlled morphology (needle vs. plate-like) via antisolvent crystallization. Evaluate dissolution rates using USP Apparatus II (paddle, 50 rpm, 37°C). For CNS targeting, assess blood-brain barrier penetration using in situ perfusion models (e.g., rat carotid artery cannulation) .

Q. How should researchers resolve contradictions in reported mechanisms of action (e.g., anticholinergic vs. calcium channel effects)?

- Methodological Answer : Perform siRNA knockdown of VDCC α1 subunits or mAChR M1/M3 in cell lines. If Temiverine’s efficacy diminishes in VDCC-knockdown models but persists in mAChR-knockdown, prioritize VDCC as the primary target. Validate with patch-clamp electrophysiology to directly measure ion channel modulation .

Q. What advanced separation techniques can isolate Temiverine hydrate from byproducts?

- Methodological Answer : Apply gas hydrate technology (clathrate formation) using CO2 or cyclopentane as guest molecules. Optimize pressure (2–4 MPa) and temperature (0–10°C) to selectively encapsulate Temiverine, then dissociate hydrates via controlled depressurization. Purity is confirmed by GC-MS headspace analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.